molecular formula C11H18N2 B8438778 4-methyl-5-pentyl-2-Pyridinamine CAS No. 179555-06-7

4-methyl-5-pentyl-2-Pyridinamine

Cat. No.: B8438778
CAS No.: 179555-06-7
M. Wt: 178.27 g/mol
InChI Key: PUZLVUGXTRGZPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-5-pentyl-2-Pyridinamine is a chemical compound for Research Use Only (RUO), not intended for diagnostic, therapeutic, or any other human use. As a substituted pyridinamine, this compound shares a core structural motif with molecules that have demonstrated significant value in medicinal chemistry and chemical biology. For instance, the 2-aminopyridine scaffold is a privileged structure in drug discovery, found in potent and selective inhibitors of various biological targets. Analogous compounds, such as 2-amino-4-methylpyridine, have been investigated as inhibitors of inducible nitric oxide synthase (iNOS), a key enzyme in inflammatory processes, and as key intermediates for positron emission tomography (PET) tracers . Furthermore, derivatives containing the N-(phenyl)pyrimidin-2-amine structure have been extensively explored as highly selective Janus kinase 2 (JAK2) inhibitors for the treatment of myeloproliferative neoplasms . The specific incorporation of a pentyl chain at the 5-position of the pyridine ring suggests potential for enhanced lipophilicity, which could influence membrane permeability and interaction with hydrophobic enzyme pockets. This makes this compound a promising building block for researchers developing novel small-molecule probes, kinase inhibitors, and other therapeutic candidates, particularly in the fields of oncology and inflammation.

Properties

CAS No.

179555-06-7

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

4-methyl-5-pentylpyridin-2-amine

InChI

InChI=1S/C11H18N2/c1-3-4-5-6-10-8-13-11(12)7-9(10)2/h7-8H,3-6H2,1-2H3,(H2,12,13)

InChI Key

PUZLVUGXTRGZPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CN=C(C=C1C)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis leverages pyridinamine and pyrimidine derivatives from the evidence to infer key differences in substituent effects and core structures.

Substituent Effects: Position and Functional Groups

  • 2-Chloro-5-methyl-4-pyridinamine (): Substituents: Chloro (position 2), methyl (position 5), amine (position 4). The methyl group at position 5 contributes to steric hindrance and moderate lipophilicity. Compared to the target compound, the shorter alkyl chain (methyl vs. pentyl) reduces lipophilicity, which may limit membrane permeability in biological systems .
  • 4-Methyl-5-pentyl-2-pyridinamine (Target):

    • Substituents: Methyl (position 4), pentyl (position 5), amine (position 2).
    • The pentyl chain at position 5 significantly increases lipophilicity, favoring interactions with hydrophobic environments (e.g., lipid bilayers). The amine at position 2 may enhance hydrogen-bonding capacity, influencing solubility and binding affinity in drug-receptor interactions.

Core Structure Variations: Pyridine vs. Pyrimidine

  • 4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol (): Core: Pyrimidine (six-membered ring with two nitrogen atoms). Substituents: Methylamino (position 4), methylthio (position 2), methanol (position 5). The pyrimidine core introduces additional nitrogen atoms, altering electron distribution and reducing ring strain compared to pyridine. The methanol group at position 5 enhances polarity and hydrogen-bonding capacity, contrasting with the nonpolar pentyl chain in the target compound. Such differences highlight how ring size and substituent polarity dictate solubility and metabolic stability .

Comparative Data Table

Compound Core Structure Substituents (Positions) Key Inferred Properties
This compound Pyridine Methyl (4), pentyl (5), amine (2) High lipophilicity, moderate solubility in organic solvents
2-Chloro-5-methyl-4-pyridinamine Pyridine Chloro (2), methyl (5), amine (4) Enhanced reactivity (Cl), lower lipophilicity
4-(Methylamino)-2-(methylthio)pyrimidine-5-methanol Pyrimidine Methylamino (4), methylthio (2), methanol (5) Increased polarity, hydrogen-bonding capacity

Research Implications

  • Lipophilicity vs. Bioavailability : The pentyl chain in the target compound likely improves membrane permeability but may reduce aqueous solubility, requiring formulation optimization.
  • Electronic Effects : Chloro substituents (as in ) can stabilize intermediates in synthetic pathways, whereas methyl/pentyl groups prioritize steric and hydrophobic interactions.
  • Ring System Impact : Pyrimidines () offer distinct electronic properties compared to pyridines, influencing applications in medicinal chemistry (e.g., antimetabolites vs. kinase inhibitors).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-methyl-5-pentyl-2-pyridinamine, and how can reaction conditions be controlled to maximize yield?

  • Methodology : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, starting with pyridine derivatives, alkylation at the 5-position using pentyl halides under inert atmospheres (e.g., nitrogen) is common. Temperature control (60–80°C) and reaction time optimization (12–24 hours) are critical to minimize side products like over-alkylation .
  • Characterization : Use thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm regioselectivity and purity .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should data interpretation be approached?

  • Recommended Techniques :

  • NMR Spectroscopy : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, methyl groups at δ 1.0–2.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the backbone structure .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase columns and UV detection .

Q. What safety protocols should be followed when handling this compound in the absence of comprehensive toxicity data?

  • Precautionary Measures :

  • Use personal protective equipment (PPE): gloves, lab coats, and goggles.
  • Work in a fume hood to avoid inhalation.
  • Follow first-aid guidelines for skin/eye contact: rinse with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. MS) for this compound derivatives?

  • Troubleshooting Steps :

Repetition : Re-run experiments to rule out human error.

Cross-Validation : Use complementary techniques (e.g., infrared spectroscopy for functional groups, X-ray crystallography for unambiguous structure elucidation) .

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify discrepancies .

Q. What strategies are effective for optimizing the regioselectivity of alkylation in pyridinamine derivatives?

  • Approaches :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc) to steer alkylation to the desired position .
  • Catalysis : Use transition-metal catalysts (e.g., Pd or Cu) to enhance selectivity in cross-coupling reactions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) can stabilize intermediates and improve reaction specificity .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound?

  • Experimental Design :

Analog Synthesis : Modify substituents (e.g., alkyl chain length, aromatic groups) systematically.

Assay Selection : Use enzyme inhibition assays (e.g., kinase targets) or cell-based viability tests (e.g., IC₅₀ determination) .

Data Analysis : Apply multivariate regression models to correlate structural features with activity trends .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Tools and Workflows :

  • ADME Prediction : Use SwissADME or ADMETLab to estimate solubility, logP, and bioavailability .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., protein-ligand docking via AutoDock Vina) .

Specialized Methodological Considerations

Q. How should researchers address the lack of ecological or chronic toxicity data for this compound in preclinical studies?

  • Risk Mitigation :

  • Conduct acute toxicity tests in model organisms (e.g., Daphnia magna for aquatic toxicity).
  • Refer to analogs with established data (e.g., pyridinamine derivatives) for extrapolation .

Q. What regulatory frameworks apply to the use of this compound in biomedical research?

  • Compliance Guidelines :

  • Follow institutional review board (IRB) protocols for human cell line studies .
  • Adhere to REACH regulations for chemical safety reporting in the EU .

Tables for Key Data

Property Value/Technique Reference
Molecular FormulaC₁₁H₁₈N₂
Synthetic Yield (Optimal)72–85%
Purity (HPLC)>95%
LogP (Predicted)2.8

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